Physicochemical properties of Efavirenz-13C6
Physicochemical properties of Efavirenz-13C6
An In-Depth Technical Guide to the Physicochemical Properties of Efavirenz-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Efavirenz-13C6, a stable isotope-labeled internal standard crucial for the quantitative analysis of Efavirenz. This document details its structural and physical characteristics, presents experimental protocols for its characterization, and visualizes key metabolic and analytical pathways.
Introduction
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to highly active antiretroviral therapy (HAART) for the treatment of HIV-1.[1] Efavirenz-13C6 is the stable isotope-labeled counterpart of Efavirenz, where six carbon atoms in the benzoxazinone ring have been replaced with ¹³C isotopes. This labeling makes it an ideal internal standard for bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), enabling precise quantification of Efavirenz in biological matrices.[2][3][4] Understanding its fundamental physicochemical properties is essential for its correct handling, storage, and application in research and drug development.
Physicochemical Properties
The core properties of Efavirenz-13C6 are summarized below. Data for the unlabeled Efavirenz is included for comparison where specific data for the labeled compound is not available, as their physicochemical behaviors are nearly identical.
General and Molecular Properties
The fundamental identifiers and computed properties for Efavirenz-13C6 are presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one-4a,5,6,7,8,8a-¹³C₆ | [4] |
| Synonyms | (S)-Efavirenz-¹³C₆, DMP 266-¹³C₆, EFV-¹³C₆ | [3][4] |
| CAS Number | 1261394-62-0 | [4][5][6] |
| Molecular Formula | C₈¹³C₆H₉ClF₃NO₂ | [4][6] |
| Molecular Weight | 321.63 g/mol | [7] |
| Appearance | White to slightly pink crystalline solid | [8][9] |
| Purity | ≥98.13% (by HPLC) | [4] |
Solubility and Physical Data
Solubility is a critical parameter for formulation and analytical method development. Efavirenz is known for its poor aqueous solubility.[10]
| Property | Value | Reference |
| Melting Point | 139-141 °C (for unlabeled Efavirenz) | [11][12] |
| pKa | 10.2 (for unlabeled Efavirenz) | [11] |
| Aqueous Solubility | 4 µg/mL (for unlabeled Efavirenz) | [10] |
| Organic Solubility | Soluble in Ethanol (~20 mg/mL), DMSO (~14 mg/mL), and DMF (~20 mg/mL) | [8] |
| Buffer Solubility | Sparingly soluble; ~0.5 mg/mL in a 1:1 solution of ethanol:PBS (pH 7.2) | [8] |
| Storage Condition | Store at 2-8°C for long-term storage | [4] |
Spectroscopic and Chromatographic Data
Spectroscopic and chromatographic data are vital for the identification and quantification of the compound.
| Parameter | Value | Reference |
| UV/Vis (λmax) | 247, 294 nm (in Ethanol) | [8] |
| ¹³C NMR | Key shifts for unlabeled Efavirenz (ppm): 149.3, 147.5 (C=O), 134.5, 133.2, 130.7, 130.2, 128.4, 126.8, 118.8, 114.8, 114.2, 96.8, 95.5, 79.0, 66.0, 64.9, 9.4, 8.9, 8.1, 7.5, -0.1, -0.8, -1.0, -1.8 | [13] |
| FT-IR (ν) | Key stretches for unlabeled Efavirenz (cm⁻¹): 3255 (N-H), 2253 (C≡C), 1741 (C=O) | [13] |
| LC-MS/MS MRM Transition | m/z 320.20 → 249.90 | [2] |
| Unlabeled Efavirenz MRM Transition | m/z 314.20 → 243.90 | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. The following sections outline protocols for key analytical procedures.
Solubility Determination (Shake-Flask Method)
This protocol describes a standard method for determining the saturation solubility of Efavirenz-13C6 in various media.
-
Preparation: Add an excess amount of Efavirenz-13C6 to a series of amber-colored volumetric flasks, each containing a known volume (e.g., 10 mL) of the desired medium (e.g., 0.1 N HCl, phosphate buffers of varying pH, distilled water).[14]
-
Equilibration: Seal the flasks and place them in an orbital shaker bath set to a constant temperature (e.g., 37 ± 0.5°C) and agitation speed (e.g., 50 rpm) for 24 hours to ensure equilibrium is reached.[14]
-
Sampling and Filtration: After 24 hours, carefully withdraw a sample from each flask and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.[14]
-
Quantification: Suitably dilute the clear filtrate with the same solvent medium. Measure the concentration of the dissolved compound using a validated analytical technique, such as UV-spectrophotometry at 247 nm or HPLC.[14][15]
Quantification in Human Plasma by LC-MS/MS
Efavirenz-13C6 is primarily used as an internal standard for quantifying Efavirenz. The following protocol is based on a validated bioanalytical method.[2]
-
Preparation of Standards:
-
Prepare a stock solution of Efavirenz and Efavirenz-13C6 (Internal Standard, IS) in a suitable organic solvent (e.g., 0.1% formic acid in acetonitrile).[2]
-
Create calibration curve standards and quality control (QC) samples by spiking blank human plasma with known concentrations of Efavirenz.
-
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma sample (unknown, standard, or QC), add the Efavirenz-13C6 internal standard working solution.
-
Precipitate plasma proteins by adding a protein precipitation agent (e.g., acetonitrile).
-
Vortex the mixture thoroughly and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube, dilute with water, and inject a small volume (e.g., 10 µL) into the LC-MS/MS system.[2]
-
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., Waters X-Terra Shield, 50 x 4.6 mm, 3.5 µm).[16]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometry Conditions:
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio (Efavirenz/Efavirenz-13C6) against the nominal concentration of the calibration standards. Determine the concentration of Efavirenz in unknown samples by interpolation from this curve.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve an accurately weighed sample of Efavirenz-13C6 in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS).
-
Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz).[17] The ¹³C spectrum will show characteristic splitting patterns or enhanced signals for the six labeled carbon positions.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a sample by mixing a small amount of Efavirenz-13C6 with dry potassium bromide (KBr) powder and pressing the mixture into a thin pellet.
-
Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.[17] The spectrum should be nearly identical to unlabeled Efavirenz, as the isotopic substitution has a negligible effect on vibrational frequencies.
-
Signaling Pathways and Workflows
Visual diagrams help in understanding complex biological and analytical processes.
Metabolic Pathway of Efavirenz
Efavirenz is primarily metabolized in the liver by the cytochrome P450 enzyme system. The major metabolic pathway involves hydroxylation followed by glucuronidation.[18][19][20]
Caption: Metabolic pathway of Efavirenz in the liver.
Bioanalytical Workflow using Efavirenz-13C6
This diagram illustrates the typical workflow for the quantification of Efavirenz in plasma samples using Efavirenz-13C6 as an internal standard.
Caption: Workflow for Efavirenz quantification in plasma.
References
- 1. A Concise Analytical Profile of Efavirenz: Analytical Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. clearsynth.com [clearsynth.com]
- 5. (S)-Efavirenz-13C6 | CAS 1261394-62-0 | LGC Standards [lgcstandards.com]
- 6. Efavirenz-13C6 - Acanthus Research [acanthusresearch.com]
- 7. Efavirenz-13C6 | C14H9ClF3NO2 | CID 49849428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Enhanced Oral Bioavailability of Efavirenz by Solid Lipid Nanoparticles: In Vitro Drug Release and Pharmacokinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efavirenz [drugfuture.com]
- 12. Efavirenz | C14H9ClF3NO2 | CID 64139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Inclusion Compound of Efavirenz and γ-Cyclodextrin: Solid State Studies and Effect on Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design of Experiments Assisted Formulation Optimization and Evaluation of Efavirenz Solid Dispersion Adsorbate for Improvement in Dissolution and Flow Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
